molecular formula C20H23NO6S B11697109 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B11697109
M. Wt: 405.5 g/mol
InChI Key: DIPJMYPOUAJHMQ-UHFFFAOYSA-N
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Description

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate acylating agents under controlled conditions. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is often employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it suitable for specialized applications in medicinal chemistry and material science .

Properties

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22)

InChI Key

DIPJMYPOUAJHMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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